tert-Butyl (R)-3-hydroxy-4-methylenepyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-hydroxy-4-methylenepyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-hydroxy-4-methylenepyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-Butyl ®-3-hydroxy-4-methylenepyrrolidine-1-carboxylate, often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-hydroxy-4-methylenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxyl compound .
Scientific Research Applications
tert-Butyl ®-3-hydroxy-4-methylenepyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-hydroxy-4-methylenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the pyrrolidine ring can interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar reactivity patterns.
tert-Butyl bromide: Used to introduce tert-butyl groups in organic synthesis.
tert-Butyl esters: A class of compounds with similar structural features and applications
Uniqueness
tert-Butyl ®-3-hydroxy-4-methylenepyrrolidine-1-carboxylate is unique due to the combination of its tert-butyl group and pyrrolidine ring. This combination imparts specific reactivity and stability, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C10H17NO3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl (3R)-3-hydroxy-4-methylidenepyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3/t8-/m0/s1 |
InChI Key |
ZWVPOKOBBHGPDQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C(=C)C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=C)C1)O |
Origin of Product |
United States |
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